(2s,3As,6as)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride
CAS No.: 87269-86-1
Cat. No.: VC6032070
Molecular Formula: C8H14ClNO2
Molecular Weight: 191.66
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 87269-86-1 |
|---|---|
| Molecular Formula | C8H14ClNO2 |
| Molecular Weight | 191.66 |
| IUPAC Name | (2S,3aS,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C8H13NO2.ClH/c10-8(11)7-4-5-2-1-3-6(5)9-7;/h5-7,9H,1-4H2,(H,10,11);1H/t5-,6-,7-;/m0./s1 |
| Standard InChI Key | GEHZXRQNVRDLEB-MKXDVQRUSA-N |
| SMILES | C1CC2CC(NC2C1)C(=O)O.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Definition
The compound belongs to the class of octahydrocyclopenta[b]pyrrole derivatives, featuring a bicyclic framework with a pyrrole ring fused to a cyclopentane moiety. The hydrochloride salt form enhances its stability and solubility in polar solvents.
Table 1: Fundamental Chemical Properties
| Property | Value |
|---|---|
| CAS Registry Number | 87269-86-1 |
| Molecular Formula | C₈H₁₄ClNO₂ |
| Molecular Weight | 191.66 g/mol |
| IUPAC Name | (2S,3aS,6aS)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride |
| Structural Features | Bicyclic (cyclopentane-pyrrole), carboxylic acid, hydrochloride salt |
The stereochemistry at the 2S, 3aS, and 6aS positions confers chirality, which is critical for its potential interactions in biological systems .
Stereochemical Analysis
The compound’s three-dimensional configuration has been confirmed through X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. Key observations include:
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Ring Puckering: The cyclopentane ring adopts an envelope conformation, minimizing steric strain.
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Hydrogen Bonding: The hydrochloride group forms intermolecular hydrogen bonds with the carboxylic acid, stabilizing the crystal lattice .
Synthetic Approaches
Enantioselective Synthesis
While detailed synthetic protocols are proprietary, general strategies for analogous bicyclic compounds involve:
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Pyrrole Ring Formation: Cyclization of γ-keto esters with ammonia derivatives.
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Cyclopentane Fusion: Intramolecular Diels-Alder reactions to construct the bicyclic framework.
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Chiral Resolution: Use of chiral auxiliaries or catalysts to achieve the desired (2S,3aS,6aS) configuration .
Industrial-Scale Production
Industrial methods prioritize cost efficiency and scalability:
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Continuous Flow Reactors: Enhance yield and reduce reaction times.
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Catalytic Asymmetric Synthesis: Transition metal catalysts (e.g., ruthenium) enforce stereochemical control .
Reactivity and Functionalization
Oxidation Reactions
Exposure to oxidizing agents like hydrogen peroxide converts the pyrrole ring into a γ-lactam, altering electronic properties.
Reduction Pathways
Sodium borohydride reduces the carboxylic acid to a primary alcohol, yielding (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-methanol hydrochloride—a precursor for further derivatization .
Substitution Reactions
Electrophilic aromatic substitution at the pyrrole nitrogen introduces halogen or alkyl groups, modulating bioavailability.
Challenges and Future Perspectives
Knowledge Gaps
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Biological Activity: No peer-reviewed studies directly link this compound to specific therapeutic effects.
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Toxicological Profile: Absence of in vivo data necessitates caution in application development.
Research Priorities
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Targeted Synthesis: Develop stereocontrolled routes to access diastereomers for comparative studies.
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Computational Modeling: Predict binding affinities for neurological or cardiovascular targets.
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Collaborative Validation: Partner with academic and industrial labs to expand the compound’s characterization.
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